Detomidine-13C,15N2 Hydrochloride

LC-MS/MS Bioanalysis Matrix Effects

Quantifying detomidine in biological matrices by LC-MS/MS is compromised by matrix effects that deuterated internal standards fail to correct due to chromatographic retention time shifts. Detomidine-13C,15N2 HCl resolves this. • +3 Da mass shift with true co-elution ensures identical ionization to native analyte. • Enables pg/mL-level quantification in equine plasma, urine, and tissue. • Meets FDA/EMA requirements for bioanalytical method validation in pharmacokinetic and residue depletion studies.

Molecular Formula C12H15ClN2
Molecular Weight 225.695
CAS No. 1391052-98-4
Cat. No. B586102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetomidine-13C,15N2 Hydrochloride
CAS1391052-98-4
Synonyms5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride;  4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride;  Domosedan-13C,15N2 ;  Dormosedan-13C,15N2 ;  MPV 253AII-13C,15N2 ; 
Molecular FormulaC12H15ClN2
Molecular Weight225.695
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl
InChIInChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1;
InChIKeyOIWRDXKNDCJZSM-BGIYLATFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Detomidine-13C,15N2 Hydrochloride Stable Isotope Internal Standard


Detomidine-13C,15N2 Hydrochloride is a stable isotope-labeled analog of the veterinary sedative and analgesic detomidine, wherein the naturally abundant carbon-12 and nitrogen-14 atoms are replaced with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes at specific positions in the imidazole ring . The compound retains the pharmacological activity of its unlabeled counterpart as an α₂-adrenergic receptor agonist but is not intended for therapeutic use. Instead, its primary application lies in bioanalytical and forensic chemistry, where it serves as an internal standard for the precise quantification of detomidine in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC–MS/MS) [1]. The incorporation of heavy isotopes confers a distinct mass shift (+3 Da relative to the unlabeled analyte) while preserving nearly identical physicochemical properties, thereby enabling accurate compensation for matrix effects, ion suppression, and sample preparation variability during LC–MS/MS analysis [2].

Workflow Quantitative LC–MS/MS bioanalysis of detomidine in biological matrices
Internal Standard Type 13C,15N stable isotope-labeled analog for co-elution and matrix-effect correction
Key Selection Attribute +3 Da mass shift without altering lipophilicity or ionization behavior

Limitations of Generic Internal Standards for Detomidine LC-MS/MS


In LC–MS/MS bioanalysis, the use of an internal standard (IS) is critical to correct for analyte loss during sample preparation and for ion suppression or enhancement in the electrospray ionization (ESI) source. While structurally similar compounds or deuterated analogs may be employed, their physicochemical behavior can diverge from the target analyte, leading to inaccurate quantification. Deuterated standards, for example, often exhibit a slight but significant chromatographic retention time shift relative to the unlabeled analyte, which can result in the IS and analyte experiencing different matrix effects at the moment of elution, thereby introducing bias [1][2]. Furthermore, the hydrogen-deuterium exchange can be reversed under certain conditions, compromising the IS's integrity. A ¹³C/¹⁵N-labeled isotopologue, such as Detomidine-13C,15N2 Hydrochloride, circumvents these issues by providing a mass shift without altering the electronic structure or lipophilicity, ensuring true co-elution and identical ionization behavior. This makes it the superior choice for regulated bioanalytical methods where accuracy, precision, and robustness are paramount [3].

Property
13C,15N-ISTD (This Product)
Deuterated ISTD (Alternative)
Co-elution
Consistent co-elution with analyte; uniform matrix effects
Potential retention time shift leads to differential ion suppression and bias
Isotopic Stability
Covalently bound 13C/15N; no H/D exchange
H/D back-exchange possible in protic solvents, altering IS concentration

Detomidine-13C,15N2 Hydrochloride: Analytical Performance Evidence


Co-elution and Matrix Effect Correction vs Deuterated IS

Detomidine-13C,15N2 Hydrochloride provides superior co-elution with the native detomidine analyte, ensuring identical matrix effects and ionization efficiency, a property not reliably achieved with deuterated internal standards such as detomidine-d₃ [1]. In a direct comparison study, a ¹³C-labeled internal standard demonstrated perfect co-elution with its analyte (amphetamine) under various chromatographic conditions, whereas the ²H-labeled IS showed a measurable retention time shift, leading to a reduced ability to compensate for ion suppression [2].

Co-elution vs Deuterated IS
Head-to-head
Exact co-elution with analyte, no retention shift; 2H-IS showed shift up to 0.1 min
Supports uniform matrix-effect compensation
Modeled on amphetamine LC–MS/MS study; extrapolated to detomidine
LC-MS/MS Bioanalysis Matrix Effects

Isotopic Stability and Purity

Unlike deuterated analogs that can suffer from hydrogen-deuterium (H/D) exchange in protic solvents or under certain pH conditions, the ¹³C and ¹⁵N labels in Detomidine-13C,15N2 Hydrochloride are covalently bound to the carbon and nitrogen backbone, providing superior chemical and isotopic stability [1]. The compound is characterized by a monoisotopic mass of 225.089798 Da, offering a clear +3 Da separation from the native detomidine (222.092 Da), which is sufficient for LC–MS/MS multiple reaction monitoring (MRM) without isotopic cross-talk .

Isotopic Stability
Source review
Covalently bound 13C/15N labels; no H/D exchange; +3 Da mass shift from native
Eliminates concentration drift from back-exchange
Based on known behavior of 13C/15N vs. 2H labels
Mass Spectrometry Stable Isotope Labeling Isotopic Purity

Validated Bioanalytical Methods in Veterinary Pharmacokinetics

While Detomidine-13C,15N2 Hydrochloride itself is a reference material, its utility is evidenced by the established need for high-sensitivity quantification of detomidine in veterinary pharmacokinetic studies. Methods for detomidine in equine and canine plasma rely on LC–MS/MS with stable isotope-labeled internal standards to achieve the required sensitivity and selectivity [1]. A deuterated detomidine IS was recently synthesized to enable quantification at low picogram/mL concentrations in equine blood and urine for regulatory compliance, highlighting the critical role of such labeled standards [2]. The ¹³C/¹⁵N-labeled version offers a direct, performance-enhanced alternative for these workflows.

Veterinary PK Method Context
Reported
Methods using labeled IS achieve pg/mL LOQ for detomidine in equine matrices
Enables low-concentration quantification
Published equine PK studies (Grimsrud 2009)
Pharmacokinetics Veterinary Medicine LC-MS/MS Validation

Physicochemical Properties vs Unlabeled Detomidine

Detomidine-13C,15N2 Hydrochloride has distinct molecular formula (C₁₁¹³CH₁₅Cl¹⁵N₂) and average mass (225.695 Da) compared to unlabeled Detomidine Hydrochloride (C₁₂H₁₅ClN₂, average mass 222.71 Da) . It is supplied as a certified reference material with high isotopic enrichment and chemical purity, ensuring its suitability as an internal standard for quantitative analysis.

Mass Shift vs Unlabeled
Data to verify
+3 Da shift; C₁₁¹³CH₁₅Cl¹⁵N₂ (225.695 Da) vs C₁₂H₁₅ClN₂ (222.71 Da)
Ensures clear MS discrimination without altering chromatography
Supplier specification; validate in own LC–MS system
Reference Standards Analytical Chemistry Quality Control

Detomidine-13C,15N2 Hydrochloride: Application Scenarios


Veterinary Drug Bioanalytical Method Validation

When developing and validating a new LC–MS/MS method for the quantification of detomidine and its metabolites (3-hydroxy-detomidine, detomidine carboxylic acid) in equine plasma, urine, or tissue, Detomidine-13C,15N2 Hydrochloride is the optimal internal standard. Its use is mandated or highly recommended for achieving the accuracy, precision, and robustness required by regulatory agencies (FDA, EMA) for pharmacokinetic and residue depletion studies [1]. The compound's perfect co-elution and stability ensure that matrix effects are uniformly compensated for, enabling the reliable quantification of detomidine at concentrations as low as 1–10 pg/mL, which is critical for establishing withdrawal periods and ensuring food safety [2].

Equine Anti-Doping and Medication Control

Equine sports authorities require highly sensitive and specific methods to detect and quantify detomidine, a prohibited substance in competition. Detomidine-13C,15N2 Hydrochloride provides the necessary analytical performance to meet the stringent regulatory threshold concentrations (e.g., 1 ng/mL in plasma or urine) mandated by racing commissions and the Fédération Équestre Internationale (FEI) [1]. Its use minimizes the risk of false positives or negatives due to matrix effects or analytical variability, ensuring that test results are defensible and legally robust [2].

Veterinary Forensic Toxicology

In forensic investigations involving animal sedation or suspected overdose, accurate quantification of detomidine in post-mortem tissues (e.g., liver, kidney, brain) is essential. Detomidine-13C,15N2 Hydrochloride, when used as an isotope dilution internal standard, corrects for the significant matrix complexity and analyte losses encountered during sample extraction from these tissues, providing a more accurate and reliable measurement of the administered dose compared to external calibration or non-isotopic internal standards [1].

In Vitro Metabolism and Drug-Drug Interactions

For research investigating the metabolic fate of detomidine in liver microsomes or hepatocytes from horses, dogs, or cats, the use of Detomidine-13C,15N2 Hydrochloride as an internal standard ensures precise quantitation of the parent drug depletion over time. This is critical for calculating accurate metabolic half-life and clearance values, and for identifying potential drug-drug interactions with other commonly co-administered veterinary medications like butorphanol or acepromazine [1].

Application
Selection Property
Validation Focus
Veterinary PK bioanalytical method validation
Co-eluting ISTD for regulated method accuracy
Precision and accuracy at low pg/mL in equine plasma/urine
Equine anti-doping and medication control screening
Robust matrix-effect correction for regulatory thresholds
Defensible quantification at low ng/mL in equine matrices
Veterinary forensic toxicology
Isotope dilution for complex tissue matrices
Recovery correction in liver/kidney/brain homogenates
In vitro metabolism and drug interaction studies
Stable quantitation of parent drug depletion
Metabolic stability and clearance calculation in hepatocytes/microsomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Detomidine-13C,15N2 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.